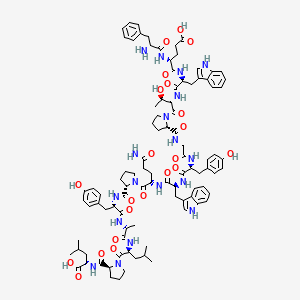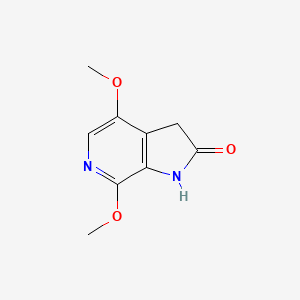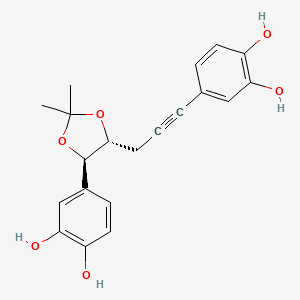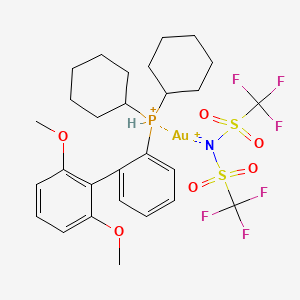
Bis(trifluoromethanesulfonyl)imide(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(trifluoromethanesulfonyl)imide(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I) is a complex organometallic compound It is known for its unique structure, which includes a gold(I) center coordinated to a phosphine ligand and a bis(trifluoromethylsulfonyl)imide counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trifluoromethanesulfonyl)imide(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I) typically involves the following steps:
Preparation of the Phosphine Ligand: The phosphine ligand, 2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl, is synthesized by reacting 2,6-dimethoxybiphenyl with dicyclohexylphosphine under inert conditions.
Formation of the Gold(I) Complex: The phosphine ligand is then reacted with a gold(I) precursor, such as gold(I) chloride, in the presence of a suitable base to form the gold(I) phosphine complex.
Addition of Bis(trifluoromethylsulfonyl)imide: Finally, the gold(I) phosphine complex is treated with bis(trifluoromethylsulfonyl)imide to yield the desired compound.
Industrial Production Methods
While the synthesis of this compound is primarily conducted on a laboratory scale, industrial production would involve scaling up the reaction conditions and optimizing the process for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Bis(trifluoromethanesulfonyl)imide(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I) undergoes various types of reactions, including:
Oxidation: The gold(I) center can be oxidized to gold(III) under certain conditions.
Substitution: The phosphine ligand can be substituted with other ligands, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include halogens and peroxides.
Substitution: Ligand substitution reactions often involve the use of other phosphines or nitrogen-based ligands.
Major Products Formed
Oxidation: Oxidation of the gold(I) center typically results in the formation of gold(III) complexes.
Substitution: Substitution reactions yield new gold(I) complexes with different ligands.
科学研究应用
Bis(trifluoromethanesulfonyl)imide(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I) has several scientific research applications:
作用机制
The mechanism by which Bis(trifluoromethanesulfonyl)imide(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I) exerts its effects involves the coordination of the gold(I) center to various substrates. This coordination activates the substrates, facilitating various chemical transformations. The phosphine ligand plays a crucial role in stabilizing the gold(I) center and enhancing its reactivity .
相似化合物的比较
Similar Compounds
Uniqueness
Bis(trifluoromethanesulfonyl)imide(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I) is unique due to the presence of the gold(I) center and the bis(trifluoromethylsulfonyl)imide counterion. These features impart distinct reactivity and stability, making it valuable for specific catalytic applications .
属性
分子式 |
C28H36AuF6NO6PS2+ |
|---|---|
分子量 |
888.7 g/mol |
IUPAC 名称 |
bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphanium;gold(1+) |
InChI |
InChI=1S/C26H35O2P.C2F6NO4S2.Au/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9-11,16-21H,3-8,12-15H2,1-2H3;;/q;-1;+1/p+1 |
InChI 键 |
DCWMCSDFBBTUCM-UHFFFAOYSA-O |
规范 SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


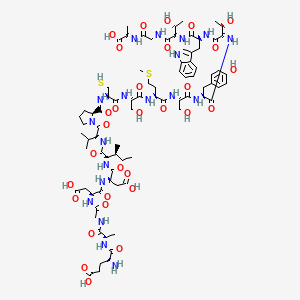
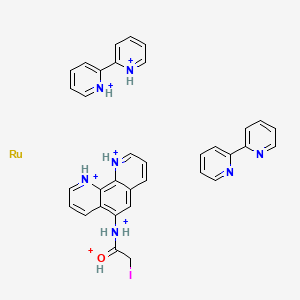
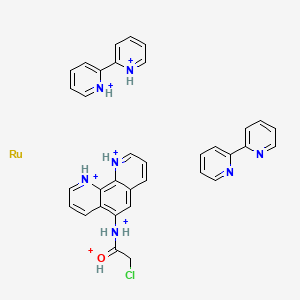
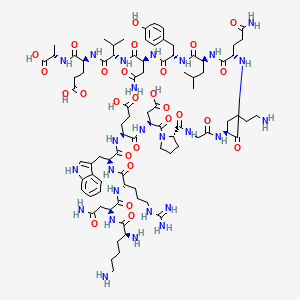

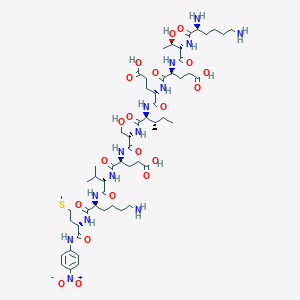

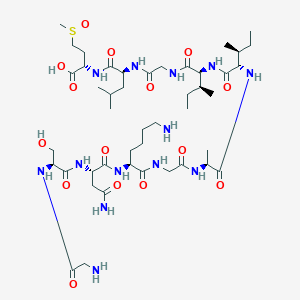

![(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoic acid](/img/structure/B1495795.png)
